Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate
Overview
Description
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3. It is part of the naphthyridine family, which consists of fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Another method includes the formation of the second pyridine ring and subsequent decarboxylation by prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines .
Scientific Research Applications
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of bacterial type IIA topoisomerases, which are essential enzymes for DNA replication and transcription . This inhibition can lead to the disruption of bacterial cell processes and ultimately cell death .
Comparison with Similar Compounds
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylate
- Methyl 1,5-naphthyridine-3-carboxylate
- Ethyl 4-hydroxy-7-methyl-[1,8]naphthyridine-3-carboxylate
- Ethyl 7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and carboxylate groups, which contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₀N₂O₃. Its structure includes a naphthyridine core with a hydroxyl group (-OH) and an ethyl carboxylate group (-COOEt), contributing to its unique chemical properties and biological activities.
Immunomodulatory Effects
Research indicates that this compound exhibits significant immunomodulatory activity . It has been shown to influence immune responses, potentially making it useful in treating autoimmune diseases. Studies suggest that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of various inflammatory conditions .
Antimicrobial Properties
The compound may also possess antimicrobial properties , although further studies are required to fully elucidate its pharmacological profile. Preliminary evaluations indicate that it could be effective against several bacterial strains, suggesting potential applications in infectious disease management .
Anticancer Activity
This compound's structural similarities to other naphthyridine derivatives have led researchers to investigate its anticancer potential . Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines. For instance, related naphthyridine compounds have shown IC50 values indicating effective cytotoxicity against human leukemia and solid tumor cell lines .
The mechanisms by which this compound exerts its biological effects remain an area of active research. It is hypothesized that the compound interacts with various cellular signaling pathways involved in immune regulation and apoptosis. The modulation of these pathways may contribute to its therapeutic effects in both autoimmune conditions and cancer .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other naphthyridine derivatives:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Immunomodulatory, Antimicrobial, Anticancer | Hydroxyl and ethyl carboxylate groups |
Canthin-6-one | Anticancer, Anti-inflammatory | Reduces pro-inflammatory mediators |
2-Amino-1,8-naphthyridine | Antimicrobial | Contains an amino group instead of hydroxyl |
6-Methyl-1,5-naphthyridine | Antiproliferative | Methyl substitution affects reactivity |
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Immunomodulation : In a model of drug-induced colitis in rats, treatment with canthinone derivatives (related compounds) showed reduced levels of TNF-α and IL-6, indicating potential for similar effects with this compound .
- Anticancer Activity : Research on naphthyridine derivatives revealed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.03 to 15 μM. This suggests that this compound may exhibit comparable efficacy .
- Antimicrobial Evaluation : Preliminary tests indicate that this compound could inhibit the growth of certain bacterial pathogens, warranting further investigation into its potential as an antimicrobial agent .
Properties
IUPAC Name |
ethyl 4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-13-8-4-3-5-12-9(8)10(7)14/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNBUTFPNJRLQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376744 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13801-51-9 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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